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N-(Benzothiazol-2-ylthio)-N-cyclohexylbenzothiazole-2-sulphenamide

nitrosamine-free accelerator rubber vulcanization safety EU TRGS 552 compliance

N-(Benzothiazol-2-ylthio)-N-cyclohexylbenzothiazole-2-sulphenamide, industrially designated as Accelerator CBBS, is a delayed-action sulfenamide vulcanization accelerator belonging to the bis(benzothiazole-2-sulfen)amide subclass. With molecular formula C₂₀H₁₉N₃S₄ and molecular weight 429.6 g/mol , it is formally standardized under the Chinese chemical industry specification HG/T 6161-2023, which mandates an initial melting point ≥120.0°C, purity (HPLC) ≥93.0%, and effective component content ≥97.0%.

Molecular Formula C20H19N3S4
Molecular Weight 429.7 g/mol
CAS No. 3264-02-6
Cat. No. B13824702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Benzothiazol-2-ylthio)-N-cyclohexylbenzothiazole-2-sulphenamide
CAS3264-02-6
Molecular FormulaC20H19N3S4
Molecular Weight429.7 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N(SC2=NC3=CC=CC=C3S2)SC4=NC5=CC=CC=C5S4
InChIInChI=1S/C20H19N3S4/c1-2-8-14(9-3-1)23(26-19-21-15-10-4-6-12-17(15)24-19)27-20-22-16-11-5-7-13-18(16)25-20/h4-7,10-14H,1-3,8-9H2
InChIKeyWLYQQMMSTRZVRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Benzothiazol-2-ylthio)-N-cyclohexylbenzothiazole-2-sulphenamide (CAS 3264-02-6): Technical Baseline for Rubber Accelerator Procurement


N-(Benzothiazol-2-ylthio)-N-cyclohexylbenzothiazole-2-sulphenamide, industrially designated as Accelerator CBBS, is a delayed-action sulfenamide vulcanization accelerator belonging to the bis(benzothiazole-2-sulfen)amide subclass [1]. With molecular formula C₂₀H₁₉N₃S₄ and molecular weight 429.6 g/mol [2], it is formally standardized under the Chinese chemical industry specification HG/T 6161-2023, which mandates an initial melting point ≥120.0°C, purity (HPLC) ≥93.0%, and effective component content ≥97.0% [3]. CBBS is structurally distinguished from conventional mono-sulfenamide accelerators such as CBS and TBBS by the presence of two benzothiazole-2-thio groups connected through a single cyclohexyl-substituted nitrogen, a configuration that fundamentally alters its thermal decomposition pathway to yield cyclohexylamine—a primary amine—rather than secondary amines capable of forming regulated N-nitrosamines [4].

Why Generic Substitution Among Sulfenamide Accelerators Fails: The CBBS Differentiation Case (CAS 3264-02-6)


Within the benzothiazole sulfenamide accelerator class, compounds are frequently treated as interchangeable in procurement workflows—yet their performance profiles diverge sharply along at least four quantifiable axes: scorch safety, cure rate, reversion resistance, and regulatory compliance. CBBS occupies a uniquely differentiated position that cannot be replicated by any single conventional sulfenamide. TBBS (NS) provides faster cure but significantly shorter scorch time and higher reversion rate [1]; DCBS (DZ) delivers superior scorch delay but at the cost of markedly slower cure and inferior mechanical property development [1]; NOBS/MBS matches CBBS in processing characteristics but generates the carcinogenic nitrosamine N-nitrosomorpholine (NMOR) during vulcanization, leading to regulatory bans in European and North American tire markets [2]. CBBS is the only sulfenamide that simultaneously achieves: (a) scorch safety approaching DCBS levels, (b) cure rate intermediate between DCBS and TBBS, (c) the lowest reversion rate among all tested mono- and bis-sulfenamides, and (d) zero detectable N-nitrosamine formation [1][3]. Direct experimental data below demonstrate why formulation-by-analogy procurement strategies fail when CBBS is the specified accelerator.

Quantitative Differentiation Evidence for N-(Benzothiazol-2-ylthio)-N-cyclohexylbenzothiazole-2-sulphenamide (CBBS, CAS 3264-02-6) vs. Closest Sulfenamide Analogs


Nitrosamine Generation: CBBS vs. MBS/NOBS — Zero Detectable Carcinogenic Nitrosamines vs. 1200 ppb NMOR

When CBBS is substituted for MBS (2-morpholinothiobenzothiazole, also known as NOBS) at equal loading in a standard tire model compound (NR/BR/SBR 30/30/40, N299 black 70 phr, sulfur 2.0 phr), CBBS generates zero detectable N-nitrosamines, whereas MBS produces N-nitrosomorpholine (NMOR) at 1200 ppb as measured by extraction from cured rubber at 160°C [1]. The mechanistic basis is structural: CBBS decomposes thermally to release cyclohexylamine, a primary amine that forms an unstable diazonium hydroxide and decomposes to innocuous products rather than yielding a stable nitrosamine; MBS releases morpholine, a secondary amine that readily nitrosates to NMOR, a Category 1B carcinogen regulated under EU TRGS 552 [1]. This differentiation is absolute (present/absent) rather than a matter of degree, and is verified by both the 1992 Rubber World study and the 2017 CN106699686A patent [2].

nitrosamine-free accelerator rubber vulcanization safety EU TRGS 552 compliance

Mooney Scorch Safety: CBBS Extends Scorch Time 16.9% vs. TBBS and 7.4% vs. CBS at 127°C in TBR Tread Compound

In a direct four-way comparison using an all-steel radial truck tire (TBR) tread compound formulation (NR 100, ZnO 4, stearic acid 2, carbon black 55, sulfur 2, accelerator 1 phr), CBBS recorded a Mooney scorch time (t₅ at 127°C) of 20.36 minutes, compared to 19.09 minutes for TBBS, 17.42 minutes for CBS, and 28.79 minutes for DCBS [1]. Relative to TBBS—the most common mono-sulfenamide—CBBS provides an additional 1.27 minutes of processing safety (+6.7%). Relative to CBS, the gain is 2.94 minutes (+16.9%). While DCBS offers the longest scorch time, its cure rate deficit (T90 of 16.26 min vs. CBBS at 10.37 min) renders it impractical for tread compounds requiring reasonable cycle times [1]. CBBS uniquely balances scorch safety substantially exceeding TBBS/CBS while maintaining a commercially viable cure rate only 2.28 minutes slower than TBBS.

scorch safety Mooney viscosity truck tire tread processing window

Cure Rate and Processing Window: CBBS T90 of 10.37 min and ΔT (T90−T10) of 7.37 min — 28% Slower Cure than TBBS with 55% Wider Processing Window

Moving die rheometer (MDR) data at 151°C from the same TBR tread compound study reveal that CBBS delivers a T90 (optimum cure time) of 10.37 minutes compared to 8.09 minutes for TBBS, 7.20 minutes for CBS, and 16.26 minutes for DCBS [1]. The critical processing window parameter ΔT (T90 − T10)—which quantifies the usable vulcanization time interval—was 7.37 minutes for CBBS versus 4.76 minutes for TBBS, 4.16 minutes for CBS, and 12.56 minutes for DCBS [1]. CBBS thus provides a 55% wider processing window than TBBS and a 77% wider window than CBS, while still curing more than twice as fast as DCBS. The maximum torque (MH), reflecting crosslink density, was 16.31 dNm for CBBS, statistically equivalent to TBBS at 16.33 dNm but 22.7% higher than DCBS at 13.28 dNm, indicating that the slower cure of CBBS does not sacrifice final crosslink density relative to the faster TBBS system [1].

vulcanization kinetics cure rate optimization moving die rheometer thick article curing

Reversion Resistance: CBBS Reversion Rate of 41.7% — Lowest Among All Tested Sulfenamides, 9.0% Lower than TBBS and 18.9% Lower than CBS

Reversion—the thermal degradation of polysulfidic crosslinks during prolonged vulcanization—was quantified as the percentage torque decay after reaching maximum torque (T100 to end of curve) under MDR conditions at 151°C. CBBS exhibited a reversion rate of 41.7%, the lowest among all four accelerators tested; TBBS showed 45.8%, CBS showed 51.4%, and DCBS showed 42.0% [1]. This represents a 9.0% relative improvement in reversion resistance over TBBS and an 18.9% improvement over CBS. DCBS, which approaches CBBS in reversion performance, suffers from the lowest crosslink density (MH 13.28 vs. 16.31 dNm) and longest cure time (T90 16.26 vs. 10.37 min) [1]. The superior reversion resistance of CBBS is attributed to its bis(benzothiazole-2-thio) structure, which releases active sulfur-bearing fragments more gradually and with a higher proportion of monosulfidic crosslinks relative to polysulfidic crosslinks than mono-sulfenamides [2].

reversion resistance anti-reversion natural rubber vulcanization crosslink stability

Aged Physical Property Retention: CBBS Maintains 89.1% Tensile Strength After 100°C × 48h Aging vs. 82.4% for TBBS — a 6.7 Percentage Point Advantage

After 100°C hot air aging for 48 hours, CBBS-vulcanized NR compounds retained 89.1% of original tensile strength, compared to 82.4% for TBBS, 82.6% for CBS, and 77.3% for DCBS [1]. Under over-cure conditions (60 minutes at 151°C, simulating the thermal history of thick articles), CBBS retained 93.7% of tensile strength versus 90.4% for TBBS, 88.8% for CBS, and 78.2% for DCBS [1]. CBBS also demonstrated the lowest Akron abrasion loss (0.175 cm³ vs. 0.189 for TBBS, 0.193 for CBS, and 0.210 for DCBS) and the highest tear strength (110.1 N/mm vs. 106.3 for TBBS, 100.5 for CBS, 93.0 for DCBS), both measured at optimum cure (T90) [1]. Importantly, DCBS—though closest to CBBS in scorch delay—produced the poorest mechanical properties across all metrics, confirming that its delayed-action benefit comes at an unacceptable cost to physical performance in tread applications [1].

thermal aging resistance tensile strength retention rubber durability long-term performance

Odor Profile: CBBS Is the Only Sulfenamide Demonstrated to Reduce Odor in Both Processing Environment and Finished Tire — Unlike TBSI Which Only Improves Processing Odor

In a comparative odor analysis of four accelerators (TBSI, TBBS/NS, CBS/CZ, CBBS), Li et al. (2019) demonstrated that TBSI can reduce odor during rubber processing (mixing, milling, extrusion) but provides limited odor improvement in the cured rubber compound and finished tire [1]. CBBS was the only accelerator tested that reduced odor perceptibly in both the processing environment and the finished tire product [1]. This dual-phase odor benefit is attributed to the higher molecular weight (429.6 g/mol vs. 264.4 for TBBS and 264.4 for CBS) and lower volatility of CBBS, combined with the fact that its thermal decomposition releases cyclohexylamine (boiling point 134°C) rather than the more volatile tert-butylamine (boiling point 44–46°C, from TBBS) or morpholine (boiling point 129°C, from MBS/NOBS) [2]. The practical implication confirmed by the study is that CBBS can replace CBS or TBBS to achieve a low-odor solution that addresses both workplace exposure concerns during manufacturing and end-consumer complaints about tire odor [1].

low-odor accelerator tire manufacturing environment VOC reduction consumer product quality

Evidence-Backed Application Scenarios for N-(Benzothiazol-2-ylthio)-N-cyclohexylbenzothiazole-2-sulphenamide (CBBS, CAS 3264-02-6)


All-Steel Radial Truck and Bus (TBR) Tire Tread Compounds Requiring Extended Scorch Safety Without Sacrificing Abrasion Resistance

In TBR tread formulations based on natural rubber (NR 100 phr) with high carbon black loading (55 phr), CBBS at 1 phr delivers a Mooney scorch time (t₅, 127°C) of 20.36 minutes—1.27 minutes longer than TBBS and 2.94 minutes longer than CBS—while maintaining MH equivalent to TBBS [1]. This extended scorch safety enables robust processing through high-shear extrusion lines without requiring co-formulated scorch retarders (CTP/PVI). Simultaneously, CBBS-vulcanized tread compounds exhibit the lowest Akron abrasion loss (0.175 cm³) among all tested sulfenamides, 7.4% lower than TBBS, and the highest tear strength (110.1 N/mm), 3.6% above TBBS [1]. Finished tires met Chinese national standards for endurance and speed performance when CBBS partially replaced TBBS/NS in truck/bus bias tire tread compounds [2].

Off-the-Road (OTR) and Giant Engineering Tires Where Thick Cross-Sections Demand Slow Cure, High Reversion Resistance, and Superior Aged Properties

For OTR and giant engineering tires with cross-sections exceeding 30–50 mm, the CBBS cure profile (T90 10.37 min, ΔT 7.37 min at 151°C) provides a processing window 55% wider than TBBS while curing 36% faster than DCBS [1]. Critically, CBBS exhibits the lowest reversion rate (41.7%) of all tested sulfenamides, substantially below CBS (51.4%) [1]. Under over-cure conditions simulating the thermal history of thick articles (60 min at 151°C), CBBS retains 93.7% of tensile strength versus 90.4% for TBBS and only 78.2% for DCBS [1]. After 100°C × 48h thermal aging, CBBS maintains 89.1% tensile retention—the highest among all comparators [1]. These properties align directly with the demanding requirements articulated by Du et al. for giant engineering radial tire applications requiring simultaneous scorch safety, anti-reversion performance, and high abrasion/tear resistance [1].

Steel Cord Adhesion Compounds in Radial Tires: Nitrosamine-Free Replacement for NOBS and DCBS with Equivalent or Better Aged Adhesion

In all-steel radial truck tire bonding/skim compounds—where accelerator selection critically influences both brass-coated steel cord adhesion and nitrosamine exposure—CBBS equal-weight replacement of NOBS and DCBS was shown by Zhao et al. (2017) to improve processing safety, enhance anti-reversion properties, and deliver higher tensile strength retention after both over-cure and thermal aging, with comprehensive performance rated as excellent [1]. Earlier comparative data in NR breaker compounds (Luecken, 1992) demonstrated that CBBS at 0.7 phr provided unaged wire adhesion of 380 N, intermediate between MBS (370 N) and DCBS (400 N), but with superior aged adhesion retention: after 3 days at 100°C, CBBS maintained 430 N versus DCBS at 370 N [2]. The steam-aged adhesion advantage was even more pronounced: CBBS 400 N vs. DCBS 320 N [2]. CBBS accomplishes this while generating zero detectable nitrosamines, unlike NOBS/MBS which produces 1200 ppb NMOR [2].

Low-Odor Tire Manufacturing for Premium OEM and Consumer Markets with Stringent In-Cabin Air Quality Requirements

For passenger car radial (PCR) tire manufacturers supplying premium automotive OEMs with cabin air quality specifications, CBBS provides the only single-accelerator solution demonstrated to reduce odor in both the mixing/processing environment and the finished tire product [1]. Li et al. (2019) tested TBSI, TBBS, CBS, and CBBS and found that TBSI reduces processing odor only, while CBBS improves odor in both phases [1]. This dual benefit addresses occupational workplace exposure (processing) and consumer-perceptible tire odor (finished product) simultaneously. The higher molecular weight (429.6 g/mol) and lower volatility of CBBS relative to TBBS (264.4 g/mol) and CBS (264.4 g/mol) underpin this differentiation [2]. CBBS can be used as a direct CBS or TBBS replacement at equivalent loading (0.5–1.5 phr) with minimal reformulation impact on cure kinetics or physical properties [1].

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